2-(Pyridin-2-yl)propan-1-amine
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Overview
Description
2-(Pyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, such as n-(pyridin-2-yl)amides, have been used in the design of privileged structures in medicinal chemistry . These compounds exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-2-yl)propan-1-amine might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that pyrimidine derivatives, which can be synthesized from this compound, have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that this compound might affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound has a boiling point of 2127±150 °C (Predicted), a density of 09800 g/mL at 25℃, and a pKa of 940±050 (Predicted) . These properties might impact the bioavailability of the compound.
Result of Action
It’s known that compounds synthesized from this compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound might have similar effects.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature might influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It has been used as a directing group for the hydroxylation of arenes through copper-mediated C-H activation . This suggests that it may interact with copper ions and potentially other biomolecules involved in C-H activation reactions.
Molecular Mechanism
It has been used as a directing group for the hydroxylation of arenes through copper-mediated C-H activation . This suggests that it may bind to copper ions and facilitate the activation of C-H bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)propan-1-amine typically involves the reaction of 2-bromopyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Comparison with Similar Compounds
2-(Pyridin-2-yl)ethanamine: This compound has a similar structure but with a shorter carbon chain. It exhibits different reactivity and biological activity.
2-(Pyridin-2-yl)butan-1-amine: This compound has a longer carbon chain, which can affect its solubility and reactivity.
Uniqueness: 2-(Pyridin-2-yl)propan-1-amine is unique due to its specific carbon chain length and the presence of both pyridine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-pyridin-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXKHJBYRJBEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851670-39-8 |
Source
|
Record name | 2-(pyridin-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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